molecular formula C7H3BrClN3 B13665565 8-Bromo-2-chloropyrido[4,3-d]pyrimidine

8-Bromo-2-chloropyrido[4,3-d]pyrimidine

Cat. No.: B13665565
M. Wt: 244.47 g/mol
InChI Key: FUPYCNZKVBIMCS-UHFFFAOYSA-N
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Description

8-Bromo-2-chloropyrido[4,3-d]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by the presence of bromine and chlorine atoms attached to a fused pyrido-pyrimidine ring system. Pyridopyrimidines are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-2-chloropyrido[4,3-d]pyrimidine typically involves the bromination and chlorination of pyrido[4,3-d]pyrimidine derivatives. One common method involves the selective Suzuki-Miyaura cross-coupling reaction, where 4-(5-chloro-8-iodopyrido[4,3-d]pyrimidin-2-yl)morpholine and 4-(8-bromo-5-chloropyrido[4,3-d]pyrimidin-2-yl)morpholine are used as intermediates . The reaction is catalyzed by palladium and requires specific conditions such as the choice of solvent, base, and temperature to achieve high yield and selectivity.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom at position 8 undergoes selective palladium-catalyzed coupling with aryl boronic acids. A study comparing reactivity between iodo- and bromo-substituted analogs demonstrated that:

Reaction ComponentConditions for Bromo-Substituted CompoundOutcome
CatalystPd(PPh<sub>3</sub>)<sub>4</sub>Selective activation of C–Br bond
BaseNaOHFacilitates transmetallation step
Solvent/TemperatureDioxane at 110°CAchieves >70% conversion
ScopeElectron-rich/diverse aryl boronic acidsBroad functional group tolerance

Notably, the bromo-substituted derivative required modified conditions compared to its iodo analog, reflecting differences in halide reactivity .

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at position 2 participates in nucleophilic displacement under basic conditions. Experimental data from analogous systems reveal:

Methoxylation Example

  • Reagents : Sodium methoxide (4.5 eq.) in methanol

  • Conditions : 50°C for 16 hrs

  • Yield : 40% purified product

Thiomethylation Example

  • Reagents : Sodium thiomethoxide (4 eq.) in methanol

  • Conditions : 50°C for 16 hrs

  • Yield : 73% purified product

These reactions proceed via a two-step mechanism:

  • Deprotonation of the pyrimidine ring to generate a reactive aryl intermediate

  • Nucleophilic attack at the C–Cl bond

Comparative Halogen Reactivity

The bromine and chlorine substituents exhibit differential reactivity:

PositionHalogenPrimary Reaction TypeKey Factor Influencing Reactivity
8BrCross-coupling (e.g., Suzuki)Lower bond dissociation energy of C–Br
2ClSNArActivation by electron-withdrawing N atoms

This dichotomy enables sequential functionalization – bromine can be replaced first via cross-coupling, followed by chlorine substitution through SNAr .

Mechanism of Action

The mechanism of action of 8-Bromo-2-chloropyrido[4,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as a potential PI3K inhibitor, it may bind to the active site of the enzyme, blocking its activity and thereby inhibiting cell proliferation in cancer cells . The exact pathways and molecular targets can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Bromo-2-chloropyrido[4,3-d]pyrimidine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both bromine and chlorine atoms allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Biological Activity

8-Bromo-2-chloropyrido[4,3-d]pyrimidine is a heterocyclic compound belonging to the pyridopyrimidine family, characterized by its unique fused ring structure and the presence of halogen substituents. This compound has garnered attention due to its diverse biological activities, particularly as an antagonist for chemokine receptors, which positions it as a potential therapeutic agent in treating inflammatory diseases and various cancers.

  • Molecular Formula : C8_{8}H5_{5}BrClN3_{3}
  • Molecular Weight : Approximately 244.48 g/mol
  • Structure : The compound features a pyrido-pyrimidine framework with bromine and chlorine atoms that enhance its reactivity and biological interactions.

Chemokine Receptor Antagonism

Research indicates that this compound acts as an antagonist for the CXCR2 receptor, which is crucial in mediating inflammatory responses. This antagonism suggests potential applications in treating conditions characterized by excessive inflammation, such as rheumatoid arthritis and certain types of cancer.

Anticancer Properties

The compound has shown promise in preclinical studies as an anticancer agent. Its structural similarity to nucleobases allows it to interact with various biological macromolecules, including enzymes involved in cancer progression. Notably, studies have indicated its ability to inhibit topoisomerases, which are essential for DNA replication and transcription .

In Vitro Studies

In vitro assays have demonstrated that this compound effectively inhibits cell proliferation in various cancer cell lines. The compound's mechanism of action includes:

  • Inhibition of Topoisomerase II : Compounds structurally related to this compound have been shown to exhibit high inhibitory activity against topoisomerases I and II, leading to disrupted DNA replication and increased apoptosis in cancer cells .
  • Anti-inflammatory Effects : By blocking CXCR2 receptor activity, this compound reduces the secretion of pro-inflammatory cytokines, thereby mitigating inflammatory responses.

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

  • Study on Inflammatory Diseases : A study demonstrated that treatment with this compound resulted in significant reductions in markers of inflammation in animal models of rheumatoid arthritis.
  • Cancer Treatment Trials : In preclinical models of melanoma and breast cancer, administration of this compound led to reduced tumor growth rates compared to control groups.

Synthesis Methods

Various synthetic routes have been developed for producing this compound:

  • Halogenation Reactions : Incorporating bromine and chlorine into the pyridopyrimidine structure can be achieved through electrophilic substitution reactions.
  • Multi-step Synthesis : Strategies involving cyclization reactions have been utilized to form the fused ring system characteristic of this compound.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other related compounds:

CompoundActivity TypeMechanism of Action
This compoundCXCR2 AntagonistInhibits inflammatory response
Dilmapimod (SB-681323)p38 MAP Kinase InhibitorReduces cytokine production
Novel Pyrimidine DerivativesTopoisomerase InhibitorsDisrupts DNA replication

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 8-Bromo-2-chloropyrido[4,3-d]pyrimidine, and how do reaction conditions influence yield?

The synthesis often involves halogenation or substitution reactions on pyridopyrimidine scaffolds. For example, bromination at the 8-position can be achieved using reagents like N-bromosuccinimide (NBS) under controlled temperatures (e.g., 0–25°C), while chlorination at the 2-position may employ POCl₃ or PCl₅ as chlorinating agents. Key variables include solvent choice (e.g., DMF or acetonitrile), reaction time, and stoichiometry of reagents. Evidence from similar compounds, such as 5-bromo-2-chloropyrimidin-4-amine, shows that optimizing reducing agents (e.g., SnCl₂ in HCl) and purification steps (e.g., recrystallization from acetonitrile) can improve yields to >90% .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • NMR : ¹H and ¹³C NMR are critical for confirming substituent positions and ring structure. For example, deshielded protons adjacent to bromine or chlorine atoms exhibit distinct splitting patterns.
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies molecular weight and isotopic patterns (e.g., bromine’s characteristic doublet).
  • X-ray Crystallography : Used to resolve crystal packing and hydrogen-bonding networks, as demonstrated in studies of brominated pyrimidines .
  • HPLC/UPLC : Reverse-phase chromatography with UV detection (λ = 254–280 nm) ensures purity, especially for intermediates prone to byproducts .

Q. How should researchers safely handle this compound in the laboratory?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods for reactions releasing toxic gases (e.g., HBr or HCl).
  • Waste Disposal : Halogenated byproducts must be segregated and treated as hazardous waste .
  • Storage : Keep in airtight containers under inert gas (N₂ or Ar) to prevent degradation.

Advanced Research Questions

Q. How do electronic effects of bromine and chlorine substituents influence the reactivity of pyridopyrimidine derivatives?

Bromine’s electron-withdrawing nature increases electrophilicity at adjacent positions, facilitating nucleophilic substitutions (e.g., Suzuki couplings). Chlorine at the 2-position stabilizes the ring via resonance but may sterically hinder reactions at the 4-position. Computational studies (DFT) can model charge distribution and predict regioselectivity. For instance, bromine’s polarizability enhances π-stacking in crystal lattices, as seen in related bromochloropyrimidines .

Q. What strategies resolve contradictions in catalytic cross-coupling reactions involving this compound?

Discrepancies in reaction outcomes (e.g., low yields or undesired regioisomers) often arise from:

  • Catalyst Selection : Pd(PPh₃)₄ may favor aryl couplings, while Pd(dba)₂ is better for heteroaromatics.
  • Base Sensitivity : K₂CO₃ can deprotonate sensitive intermediates, whereas Cs₂CO₃ offers milder conditions.
  • Solvent Effects : Dioxane vs. toluene affects reaction rates and byproduct formation. Systematic screening, as in pyrrolo[3,2-d]pyrimidine syntheses, is recommended .

Q. How can computational chemistry aid in designing derivatives of this compound for biological studies?

  • Docking Simulations : Predict binding affinities to target proteins (e.g., kinases) by modeling halogen bonds and hydrophobic interactions.
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with bioactivity data.
  • MD Simulations : Assess stability of drug-target complexes under physiological conditions. Studies on analogous pyrido[2,3-d]pyrimidines highlight the role of halogen substituents in enhancing binding specificity .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining purity?

  • Byproduct Control : Scale-up increases side reactions (e.g., dihalogenation). Process analytical technology (PAT) monitors intermediates in real time.
  • Purification : Column chromatography becomes impractical; alternatives include recrystallization or fractional distillation.
  • Thermal Stability : Exothermic reactions require precise temperature control to avoid decomposition, as noted in industrial-scale pyrimidine syntheses .

Q. Methodological Notes

  • Synthetic Optimization : Use Design of Experiments (DoE) to evaluate interactions between variables (e.g., temperature, catalyst loading) .
  • Data Validation : Cross-reference NMR shifts with databases (e.g., PubChem) and confirm crystal structures via CIF files from the Cambridge Structural Database .

Properties

Molecular Formula

C7H3BrClN3

Molecular Weight

244.47 g/mol

IUPAC Name

8-bromo-2-chloropyrido[4,3-d]pyrimidine

InChI

InChI=1S/C7H3BrClN3/c8-5-3-10-1-4-2-11-7(9)12-6(4)5/h1-3H

InChI Key

FUPYCNZKVBIMCS-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=NC(=NC2=C(C=N1)Br)Cl

Origin of Product

United States

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